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molecular formula C9H5NO3 B8747975 Chinisatin

Chinisatin

Cat. No. B8747975
M. Wt: 175.14 g/mol
InChI Key: XPVHVCNSIGRTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597922

Procedure details

To a mixture of 335 mg (1.89 mmol) of 11a in 4 mL of aqueous 0.1N H2SO4 was added dropwise 10 mL of aqueous 0.2M KIO4 (2 mmol) at 25° C. The mixture was stirred at 25° C. for 2 h, filtered and washed with water, dried to leave 222 mg (67%) of 12a as an almost colorless solid, mp>250° C. 1H NMR (DMSO-d6), 7.043 (d, 1, J=8.4), 7.089 (t, 1, J=7.8), 7.232 (s, 2), 7.577 (t, 1, J=7.8), 7.735 (d, 1, J=7.5), 10.735 (s, 1). 1H NMR (DMSO-d6 +D2O), 7.043 (d, 1), 7.098 (t, 1), 7.577 (t, 1), 7.735 (d, 1). MS, 175 (20, M+), 147 (20), 119 (100), 92 (60). High resolution MS, Calcd for C9H5NO3 175.0267, found 175.0275.
Name
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
KIO4
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[C:10]([OH:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.OS(O)(=O)=O>>[NH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10](=[O:13])[C:11](=[O:12])[C:2]1=[O:1]

Inputs

Step One
Name
Quantity
335 mg
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C(=C1O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
KIO4
Quantity
2 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(C(C(C2=CC=CC=C12)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 222 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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